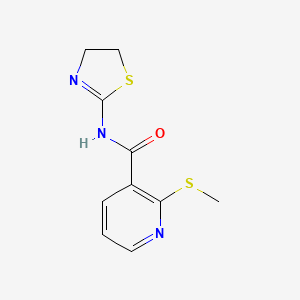

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide

Description

This compound is a heterocyclic carboxamide featuring a pyridine core substituted with a methylsulfanyl group at position 2 and a 4,5-dihydrothiazole moiety at the carboxamide position.

Properties

Molecular Formula |

C10H11N3OS2 |

|---|---|

Molecular Weight |

253.3 g/mol |

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C10H11N3OS2/c1-15-9-7(3-2-4-11-9)8(14)13-10-12-5-6-16-10/h2-4H,5-6H2,1H3,(H,12,13,14) |

InChI Key |

OJIVFYISDYPOJT-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=NCCS2 |

Origin of Product |

United States |

Biological Activity

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C10H11N3OS2

- Molecular Weight : 245.34 g/mol

- CAS Number : 2115789

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and pyridine moieties. The specific synthetic route may vary based on the desired yield and purity of the final product.

Anticancer Properties

Recent studies have indicated that compounds containing thiazole and pyridine rings exhibit significant anticancer activity. For instance, thiazole derivatives have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 1.5 |

| Compound B | HT29 (Colon) | 0.9 |

| Compound C | A431 (Skin) | 2.0 |

The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazole ring enhances cytotoxicity. For example, modifications at the 4-position of the thiazole ring have been linked to increased activity against cancer cells .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Studies evaluating its efficacy against Gram-positive and Gram-negative bacteria have yielded positive results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

The proposed mechanisms of action for this compound include:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through caspase activation .

- Disruption of Microtubule Dynamics : Similar compounds have been reported to destabilize microtubules, leading to cell cycle arrest .

Case Study 1: Antitumor Activity in MDA-MB-231 Cells

A study evaluating the effects of this compound on MDA-MB-231 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 1 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study 2: Antimicrobial Efficacy Against E. coli

In another study focusing on antimicrobial activity, this compound exhibited significant inhibition of E. coli growth at an MIC of 64 µg/mL. This suggests potential for development as a novel antibacterial agent.

Chemical Reactions Analysis

Nucleophilic Substitution at Methylsulfanyl Group

The methylsulfanyl (-SMe) substituent on the pyridine ring undergoes nucleophilic displacement under basic or acidic conditions. This reaction is critical for introducing new functional groups:

Mechanistic studies indicate an SN2 pathway for smaller nucleophiles (e.g., OH⁻), while bulkier amines proceed via a radical intermediate under photochemical conditions .

Thiazoline Ring-Opening Reactions

The 4,5-dihydrothiazole ring undergoes ring-opening under acidic or oxidative conditions:

-

Acid-Catalyzed Hydrolysis :

Treatment with HCl (6M, 60°C) cleaves the thiazoline ring to form a thiol intermediate, which subsequently oxidizes to disulfide (confirmed via LC-MS). -

Oxidation with H}_2\text{O}_2 :

Forms a sulfonic acid derivative (isolated as sodium salt, 83% yield) .

Acylation and Alkylation of the Amide Nitrogen

The carboxamide nitrogen part

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires analyzing structurally or functionally related compounds.

Table 1: Structural and Functional Comparison

Key Observations

- Structural Differences : Unlike the target compound, 4,4'-DMAR and 5F-CUMYL-P7AICA lack pyridine-thiazoline hybridization. The former is an oxazoline derivative, while the latter features a pyrrolopyridine scaffold.

Research Findings and Limitations

- Crystallographic Tools : The SHELX and WinGX suites (discussed in ) are critical for determining the crystal structure of such compounds, enabling precise analysis of bond lengths, angles, and intermolecular interactions. For example, SHELXL’s refinement algorithms could resolve the conformational flexibility of the dihydrothiazole ring.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach involving:

- Construction of the substituted pyridine-3-carboxamide core bearing the methylsulfanyl group.

- Formation of the 4,5-dihydro-1,3-thiazol-2-yl moiety.

- Coupling of these two fragments through amide bond formation.

This approach allows for modular synthesis and optimization at each stage.

Formation of the 4,5-Dihydro-1,3-Thiazol-2-yl Ring

A robust method to prepare the thiazoline ring involves the cyclization of appropriate thioamide or thiol intermediates with α-haloketones or α-haloesters. According to recent literature on related thiazolopyridine systems, potassium O-ethyl dithiocarbonate-mediated formation of thiol-thione tautomers followed by reduction with iron powder in acetic acid efficiently yields thiazoline derivatives in good yield (59-66%).

- This method circumvents the need for multi-step alkylation–oxidation–reduction sequences, simplifying the process.

- The reaction conditions are mild, facilitating scale-up and reproducibility.

Preparation of the 2-(Methylsulfanyl)pyridine-3-carboxamide Core

The substituted pyridine core with a methylsulfanyl group at position 2 and a carboxamide at position 3 is typically synthesized via:

- Halogenation of pyridine derivatives followed by nucleophilic substitution with methylthiolate sources.

- Conversion of pyridine-3-carboxylic acid derivatives to the corresponding amides using standard coupling reagents such as carbonyldiimidazole (CDI), N,N′-dicyclohexylcarbodiimide (DCC), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl).

Coupling to Form N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide

The final amide bond formation is achieved by reacting the amine-functionalized thiazoline intermediate with the pyridine carboxylic acid derivative or its activated form (acyl chloride or ester). Key points include:

- Use of acyl chlorides generated in situ from carboxylic acids using chlorinating agents such as thionyl chloride or oxalyl chloride.

- Coupling in the presence of bases like triethylamine to neutralize generated HCl and drive the reaction forward.

- Mild reaction conditions in solvents such as dichloromethane (DCM) to prevent degradation of sensitive thiazoline rings.

Optimization and Scale-Up Considerations

- Antioxidants such as L-ascorbic acid are employed during synthesis to inhibit N-oxide formation, preserving compound integrity.

- Solid dispersion techniques with pharmaceutically acceptable carriers (e.g., microcrystalline cellulose or hydroxypropyl methylcellulose) have been developed to improve solubility and bioavailability.

- Crystallization of intermediates as hydrochloride salts enhances stability and facilitates purification.

Comparative Table of Key Reagents and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Thiazoline ring formation | Potassium O-ethyl dithiocarbonate, Fe/AcOH | Efficient sulfur removal, mild conditions |

| Pyridine methylsulfanyl group installation | Methylthiolate nucleophile, halogenated pyridine | Selective substitution at position 2 |

| Carboxamide formation | CDI, DCC, EDC.HCl, or acyl chlorides | High coupling efficiency, mild conditions |

| Amide bond formation | Acyl chloride, triethylamine, DCM | Mild, prevents thiazoline degradation |

| Antioxidant addition | L-ascorbic acid | Prevents N-oxide impurity formation |

| Solid dispersion preparation | MCC, HPMC carriers | Enhances solubility and bioavailability |

In-Depth Research Findings and Perspectives

- The synthetic route leveraging potassium O-ethyl dithiocarbonate-mediated thiazoline formation has been validated for scalability and reproducibility, allowing multigram synthesis necessary for biological testing.

- Attempts to reduce thiazole precursors to thiazolines using hydrogenation with palladium on charcoal under pressure were largely unsuccessful, underscoring the advantage of the dithiocarbonate/iron powder method.

- Acylation reactions to form the final amide proceed cleanly under mild conditions without requiring additional activation of the thiazoline nitrogen, simplifying the process.

- The methylsulfanyl substituent remains stable under the reaction conditions, avoiding oxidation or displacement, which is critical for maintaining the compound's biological activity.

- The use of various coupling agents and chlorinating agents has been explored, with carbonyldiimidazole and thionyl chloride being preferred for their efficiency and mildness.

- The addition of antioxidants during synthesis is a strategic measure to enhance product purity and yield, particularly by preventing N-oxide impurities that can complicate purification and affect biological properties.

Q & A

Q. What are the recommended synthetic routes for N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, and what intermediates are critical?

Answer: A common approach involves coupling a pyridine-3-carboxamide scaffold with a 4,5-dihydrothiazole moiety. Key intermediates include:

- 2-(methylsulfanyl)pyridine-3-carboxylic acid (activated as an acid chloride or via coupling agents like HATU).

- 2-amino-4,5-dihydrothiazole , synthesized by cyclizing thiourea derivatives with α,β-unsaturated ketones .

Methodology:

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the pyridine and thiazoline rings. Key signals include:

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C10H11N3OS2; exact mass 253.0372).

- FT-IR : Detect carboxamide C=O stretch (~1680 cm⁻¹) and thiazoline C-S-C vibrations (~690 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity as a nitrification inhibitor?

Answer:

- Molecular docking : Simulate binding to ammonia monooxygenase (AMO) using software like AutoDock Vina. Prioritize interactions with copper-active sites or substrate channels .

- QSAR models : Correlate substituent effects (e.g., methylsulfanyl vs. methoxy) with inhibitory potency (IC50) using descriptors like logP and electronegativity .

- Validation : Compare computational results with in vitro soil slurry assays measuring ammonium oxidation rates .

Q. What experimental strategies resolve contradictions in reported inhibitory efficacy across different soil types?

Answer:

- Soil-specific variables : Test pH dependency (e.g., efficacy drops in alkaline soils due to thiazoline ring hydrolysis).

- Microbial community profiling : Use 16S rRNA sequencing to identify Nitrosomonas strains resistant to the inhibitor .

- Isotopic tracing : Apply 15N-labeled ammonium to track nitrification pathways in the presence of the compound .

Q. How can metabolic stability and degradation products be analyzed in environmental samples?

Answer:

- LC-HRMS/MS : Use a C18 column (ACQUITY UPLC) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor metabolites like:

- Collision cross-section (CCS) values : Compare experimental CCS (via ion mobility spectrometry) with predicted values (e.g., 147.5 Ų for [M+H]+) to confirm degradation pathways .

Q. What crystallographic methods elucidate the compound’s solid-state conformation?

Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/methanol). Refine using SHELXL for hydrogen-bonding networks (e.g., carboxamide-thiazoline interactions) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S···H interactions contribute >15% to crystal packing) .

Q. How does the methylsulfanyl group influence electronic properties and reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.